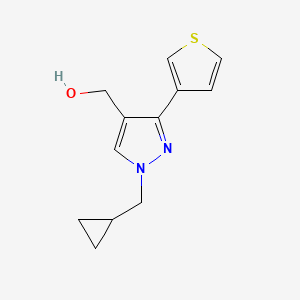
(1-(ciclopropilmetil)-3-(tiofen-3-il)-1H-pirazol-4-il)metanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound , has been a topic of interest in recent years . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been studied extensively. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Los derivados de pirazol son conocidos por su amplia gama de actividades biológicas y se han utilizado para tratar diversas enfermedades como cánceres, enfermedades respiratorias, infecciones y enfermedades neurológicas debido a sus actividades antiespasmódicas, antiinflamatorias, antibacterianas, analgésicas, antihiperglucémicas, hipoglucémicas, antineoplásicas y antidepresivas .
Aplicaciones agroquímicas
Estos compuestos también han encontrado aplicaciones en agroquímicos .
Ciencia de materiales
En la ciencia de los materiales, ciertos derivados de pirazol pueden utilizarse como moléculas de colorante o en diodos emisores de luz de polímero debido a sus propiedades activas en UV .
Mecanismo De Acción
The exact mechanism of action of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it is believed to act by modulating the activity of certain proteins, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3).
Biochemical and Physiological Effects
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate the activity of certain proteins involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, it has been shown to induce the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized. Additionally, it is stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It can be toxic and should be handled with caution. Additionally, it can be difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol are vast and there are many future directions for its use. These include its use as an anti-inflammatory agent in the treatment of various diseases, such as arthritis and asthma. Additionally, it could be used in the development of novel drugs for the treatment of cancer and neurological disorders. Furthermore, it could be used in the development of new materials, such as polymers and catalysts. Finally, it could be used in the development of new diagnostics and imaging techniques.
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6,8-9,15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAWOXBSAXQKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



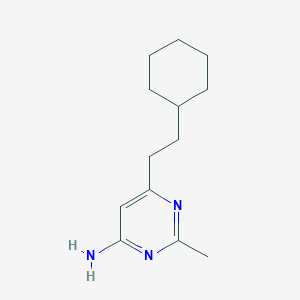
![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
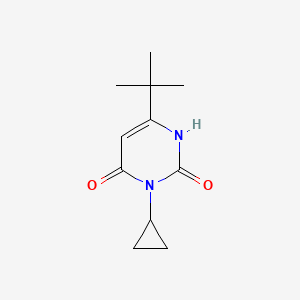

![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
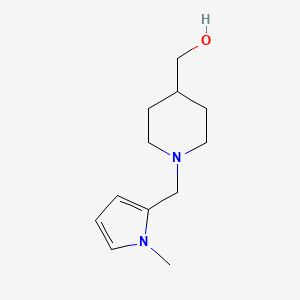

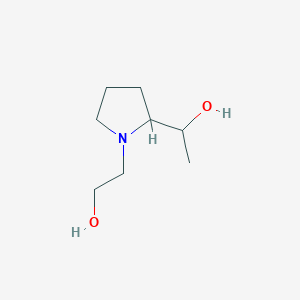


![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
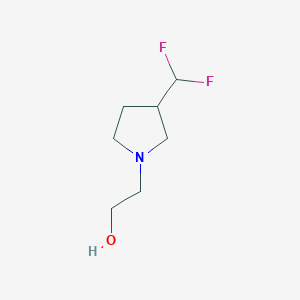

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)